1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride
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Overview
Description
1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride typically involves the reaction of 5-chloro-1,2,4-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include ethanol and dichloromethane .
Industrial Production Methods: For industrial production, the synthesis process is optimized to achieve high yields and purity. This involves the use of efficient catalysts and reaction conditions. The product is often purified using techniques such as recrystallization and chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, thiols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur and nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the thiadiazole ring allows it to interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical reactivity and biological activities.
Imidazole Derivatives: Although structurally different, imidazole derivatives also contain nitrogen atoms in a heterocyclic ring and have comparable applications in medicinal chemistry.
Triazole Derivatives: These compounds have a similar five-membered ring structure with three nitrogen atoms and are used in similar applications.
Uniqueness: 1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride is unique due to the presence of the chlorine atom and the specific arrangement of sulfur and nitrogen atoms in the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C3H5Cl2N3S |
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Molecular Weight |
186.06 g/mol |
IUPAC Name |
(5-chloro-1,2,4-thiadiazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C3H4ClN3S.ClH/c4-3-6-2(1-5)7-8-3;/h1,5H2;1H |
InChI Key |
OTBASWZXMWLTNT-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NSC(=N1)Cl)N.Cl |
Origin of Product |
United States |
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